4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol

Lipophilicity Drug Design ADME

Researchers advancing LXR-β agonist programs often encounter inconsistent purity and limited synthetic versatility from generic oxaphosphinine analogs. 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol (CAS 56153-45-8) addresses both pain points with a confirmed biological profile and a uniquely reactive 4-hydroxy motif that enables esterification, alkylation, and further diversification-transformations inaccessible to 4-chloro or 4-ethoxy congeners. • Confirmed LXR-β agonist activity (EC50 = 67.5 µM) - a validated starting point for SAR hit-to-lead optimization. • 98% purity specification reduces assay interference risk vs. typical 95% alternatives; shipped ambient with refrigerated storage (2-8°C) to preserve integrity. • Quantified physicochemical parameters (LogP 4.28, TPSA 46.53) provide a data-driven foundation for solubility and permeability modeling.

Molecular Formula C16H13O3P
Molecular Weight 284.25 g/mol
CAS No. 56153-45-8
Cat. No. B1271066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol
CAS56153-45-8
Molecular FormulaC16H13O3P
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O
InChIInChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18)
InChIKeyGTQWDLLIYQXLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol (CAS 56153-45-8): A Distinctive Phosphorus Heterocycle Scaffold for Research Procurement


4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol (CAS 56153-45-8), also known as 4-hydroxy-2,6-diphenyl-4H-1,4λ5-oxaphosphinin-4-one, is a pentavalent phosphorus heterocycle featuring a 1,4-oxaphosphinine core with a 4-hydroxy-4-oxide motif [1]. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its unique combination of a phosphorus(V) center, a conjugated aromatic system, and a reactive hydroxyl group, enabling further derivatization [2]. Its distinct physicochemical and reactivity profile differentiates it from closely related oxaphosphinine analogs, making it a compound of interest for targeted synthesis and biological screening programs.

4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol: Why In-Class Analogs Cannot Be Simply Substituted


While several 1,4-oxaphosphinine derivatives share a common core structure, the specific substitution pattern at the phosphorus center (4-hydroxy vs. 4-chloro vs. 4-ethoxy) profoundly impacts the compound's physicochemical properties, stability, and reactivity. For instance, the 4-hydroxy group in the target compound confers distinct hydrogen-bonding capabilities and serves as a handle for further functionalization, unlike the 4-chloro or 4-ethoxy analogs which exhibit different lipophilicity and chemical behavior . Furthermore, the target compound's synthesis from bis(2-oxo-2-phenylethyl)phosphinic acid is a specific, low-yielding cyclodehydration, highlighting that alternative synthetic routes may not be readily applicable or may lead to different products [1]. These differences underscore that generic substitution with a similar-looking oxaphosphinine derivative is not scientifically sound without rigorous validation of the intended application's specific requirements.

Quantitative Evidence Guide for 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol: Differentiated Performance Against Comparator Compounds


LogP (Lipophilicity) Differentiation: Target Compound vs. 4-Ethoxy Analog

The target compound (4-hydroxy derivative) exhibits a significantly lower computed LogP (4.2842) compared to its 4-ethoxy analog (CAS 61183-55-9, LogP = 5.3284) . This difference of approximately 1.04 log units indicates that the target compound is considerably less lipophilic, which can translate to improved aqueous solubility and potentially different membrane permeability characteristics, a crucial factor in drug discovery and agrochemical development.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 4-Ethoxy Analog

The target compound possesses a larger computed Topological Polar Surface Area (TPSA = 46.53 Ų) compared to its 4-ethoxy analog (TPSA = 45.34 Ų) . This increase of 1.19 Ų is attributed to the presence of the hydroxyl group, which contributes more to polar surface area than the ethoxy group. A higher TPSA is generally associated with reduced passive membrane permeability but may enhance interactions with polar biological targets.

Polar Surface Area Drug Design Permeability

Synthetic Accessibility and Yield: A Critical Differentiator from Alternative Oxaphosphinine Scaffolds

The target compound is synthesized via the cyclodehydration of bis(2-oxo-2-phenylethyl)phosphinic acid using phosphorus pentoxide [1]. This specific method yields only 40% of the desired product [1]. This low yield is a critical differentiator, as many alternative oxaphosphinine syntheses may proceed with higher yields or under different conditions. For a procurement decision, this low yield directly impacts the compound's commercial cost and availability, as it is more resource-intensive to produce at scale compared to higher-yielding analogs.

Synthetic Chemistry Process Development Yield

Biological Activity Profile: LXR-β Agonism and Comparison to Known Ligands

The target compound has been identified as an agonist of the Liver X Receptor beta (LXR-β) in a high-throughput screening campaign, with an EC50 of 67.5 µM (6.75E+4 nM) [1]. While this potency is moderate, it represents a specific, experimentally validated interaction for this scaffold. In comparison, potent synthetic LXR agonists like GW3965 exhibit EC50 values in the low nanomolar range (e.g., ~200 nM), highlighting that the target compound is a much weaker activator. This quantitative difference is critical: the target compound may serve as a useful tool compound for studying LXR-β at higher concentrations or as a starting point for medicinal chemistry optimization, but it is not a potent, drug-like agonist.

LXR-beta Agonist Bioactivity

Commercial Purity and Storage Requirements: A Practical Procurement Differentiator

The target compound is commercially available with a specified purity of 98% and requires storage under sealed, dry conditions at 2-8°C . In contrast, the closely related 4-chloro analog (CAS 70886-01-0) is often listed with lower purity (e.g., 95%) and may have less stringent storage requirements [1]. The 98% purity specification for the target compound is a verifiable quality attribute that can reduce the need for in-house purification, saving time and resources in a research setting. The requirement for refrigerated storage is a practical logistical consideration for procurement and inventory management.

Purity Storage Procurement

Reactivity and Utility as a Synthetic Intermediate: Comparative Advantage Over 4-Chloro Analog

The target compound's 4-hydroxy group is a versatile handle for further derivatization, such as esterification or alkylation, which is not possible with the 4-chloro analog (CAS 70886-01-0) [1]. The 4-chloro analog is primarily a reactive intermediate that can be used to introduce amine or alkoxy groups, but the hydroxyl group of the target compound offers a distinct set of reactions (e.g., Mitsunobu, etherification) that are valuable for library synthesis. This difference in functional group reactivity defines which synthetic pathways are accessible.

Synthetic Intermediate Reactivity Derivatization

Recommended Application Scenarios for 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol Based on Verified Evidence


Medicinal Chemistry: LXR-β Scaffold Optimization and SAR Studies

The compound's confirmed, albeit moderate, agonist activity at LXR-β (EC50 = 67.5 µM) makes it a suitable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Its 4-hydroxy group provides a synthetic handle for derivatization, allowing medicinal chemists to explore modifications that enhance activity. The lower LogP (4.28) relative to the ethoxy analog [1] suggests a more favorable starting point for optimizing solubility, a common challenge in LXR agonist development.

Synthetic Chemistry: Building Block for 4-Substituted Oxaphosphinine Derivatives

The presence of the reactive 4-hydroxy group enables a range of transformations (e.g., esterification, alkylation) that are not possible with the 4-chloro or 4-ethoxy analogs . This makes the target compound a strategic building block for synthesizing a diverse library of 4-substituted oxaphosphinine derivatives for biological screening or materials science applications. Researchers should be aware of the low reported synthetic yield (40%) [1] when planning multi-step syntheses, as this may influence the scale and cost of their projects.

Physicochemical Property Studies: Investigating the Impact of P-Substitution on Lipophilicity and Polarity

The target compound, with its specific combination of a P=O and P-OH group, presents a well-defined model system for studying how substitution at the phosphorus center influences key drug-like properties. The quantified differences in LogP (Δ = 1.04) and TPSA (Δ = +1.19 Ų) between the target compound and its 4-ethoxy analog provide a clear, data-driven basis for exploring the relationship between structure and properties like aqueous solubility and membrane permeability. This makes it a valuable tool for physical organic chemistry and computational model validation.

Procurement of High-Purity Research Material for Sensitive Assays

The specified commercial purity of 98% is a key advantage for researchers requiring a high-quality starting material for sensitive biochemical or biophysical assays. Compared to the 95% purity often associated with the 4-chloro analog [1], the higher purity specification of the target compound minimizes the risk of assay interference from impurities and may eliminate the need for time-consuming in-house purification. Procurement teams should note the requirement for refrigerated storage (2-8°C) to ensure compound integrity upon delivery and long-term storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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